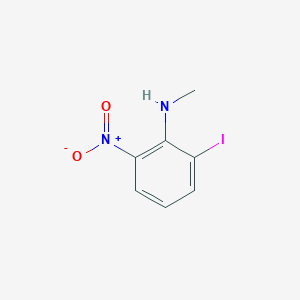
2-iodo-N-methyl-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-methyl-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce the nitro group. This is followed by iodination to attach the iodine atom to the aromatic ring. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-methyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-iodo-N-methyl-6-aminoaniline, while substitution reactions can produce various derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-Iodo-N-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-iodo-N-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-nitroaniline: Similar structure but lacks the iodine atom.
2-Iodoaniline: Contains the iodine atom but lacks the nitro and methyl groups.
N-Methyl-6-nitroaniline: Similar but without the iodine atom
Uniqueness
2-Iodo-N-methyl-6-nitroaniline is unique due to the combination of the iodine, nitro, and methyl groups on the aniline ring
Propiedades
Fórmula molecular |
C7H7IN2O2 |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
2-iodo-N-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H7IN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |
Clave InChI |
FRVMAQATEFIDGZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=C1I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
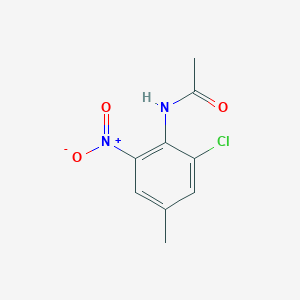
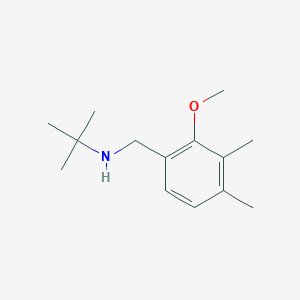
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
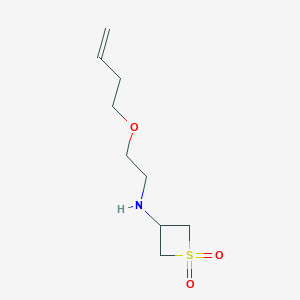
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)

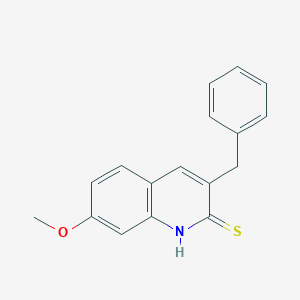
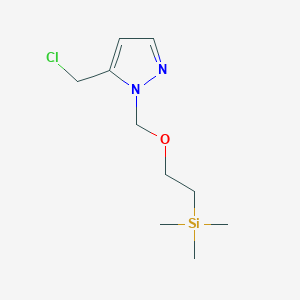
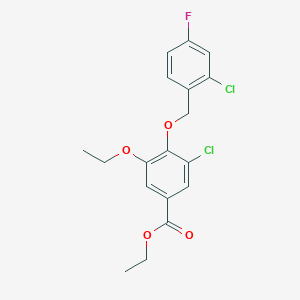
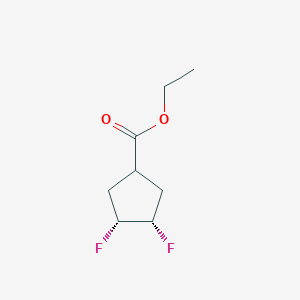
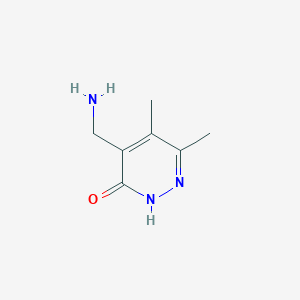
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
